molecular formula C9H5BrN2 B1285452 5-Bromo-2-cyanobenzeneacetonitrile CAS No. 925672-88-4

5-Bromo-2-cyanobenzeneacetonitrile

Cat. No. B1285452
Key on ui cas rn: 925672-88-4
M. Wt: 221.05 g/mol
InChI Key: ULEYEDQUDZWJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897619B2

Procedure details

4-Bromo-2-(cyanomethyl)benzonitrile (75 g, 339 mmol) was added to 2,2-dichloroacetic acid (150 mL, 339 mmol). The resulting solution was cooled to 0° C. in an ice-water bath. HBr (27.5 g, 339 mmol) was bubbled through the cold solution until a yellow precipitate crashed out of solution resulting in a yellow slurry. HBr was bubbled through the slurry for an additional 5 minutes. The solution was allowed to warm to room temperature over 1 hour. The slurry was then re-cooled to 0° C. in an ice-water bath and diethyl ether (200 mL) was added. The mixture was stirred for 20 minutes at 5° C. The product was recovered as a yellow solid by filtration (42 g, 41%). LCMS (API-ES) m/z: 303 (M+H+).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
27.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([CH2:10][C:11]#[N:12])[CH:3]=1.ClC(Cl)C(O)=O.[BrH:19]>>[Br:19][C:6]1[C:5]2[C:4](=[CH:3][C:2]([Br:1])=[CH:9][CH:8]=2)[CH:10]=[C:11]([NH2:12])[N:7]=1

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)CC#N
Name
Quantity
150 mL
Type
reactant
Smiles
ClC(C(=O)O)Cl
Step Two
Name
Quantity
27.5 g
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a yellow slurry
CUSTOM
Type
CUSTOM
Details
HBr was bubbled through the slurry for an additional 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was then re-cooled to 0° C. in an ice-water bath
ADDITION
Type
ADDITION
Details
diethyl ether (200 mL) was added
FILTRATION
Type
FILTRATION
Details
The product was recovered as a yellow solid by filtration (42 g, 41%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
BrC1=NC(=CC2=CC(=CC=C12)Br)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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